molecular formula C13H16N2O2 B2608677 4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one CAS No. 2034282-55-6

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one

Cat. No.: B2608677
CAS No.: 2034282-55-6
M. Wt: 232.283
InChI Key: FSYAQLMYWRYXOJ-UHFFFAOYSA-N
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Description

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one is a compound that features a benzofuran moiety linked to a piperazine ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one typically involves the reaction of 2,3-dihydrobenzofuran with piperazine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,3-Dihydrobenzofuran-5-yl)methyl)piperazin-2-one is unique due to its specific combination of benzofuran and piperazine moieties, which confer distinct biological and pharmacological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13-9-15(5-4-14-13)8-10-1-2-12-11(7-10)3-6-17-12/h1-2,7H,3-6,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYAQLMYWRYXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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